4-(Cyclopentylmethoxy)pyridin-2-amine

Monoamine Oxidase B Neuroprotection Enzyme Inhibition

Researchers needing a selective MAO-B inhibitor without adrenergic off-target effects face limited options. 4-(Cyclopentylmethoxy)pyridin-2-amine (CAS 1565652-86-9) directly addresses this gap. • Potent MAO-B inhibition: IC50 = 115 nM • High selectivity: Ki > 100,000 nM for alpha-2A adrenergic receptor • Enables clean target engagement studies in neurological models • In stock with rapid global shipping for uninterrupted research workflows.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B7975442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopentylmethoxy)pyridin-2-amine
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)COC2=CC(=NC=C2)N
InChIInChI=1S/C11H16N2O/c12-11-7-10(5-6-13-11)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H2,12,13)
InChIKeyWAKHGGQLKMZIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopentylmethoxy)pyridin-2-amine: Core Profile


4-(Cyclopentylmethoxy)pyridin-2-amine (CAS: 1565652-86-9) is a substituted pyridin-2-amine featuring a cyclopentylmethoxy moiety at the 4-position, with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound belongs to the cycloalkylpyridin-2-amine class, which has been extensively patented by Dr. Reddy's Laboratories as cholesteryl ester-transfer protein (CETP) inhibitors for potential cardioprotective applications [1]. Its primary documented pharmacological activity is as a moderately potent inhibitor of human monoamine oxidase B (MAO-B), with an IC50 of 115 nM [2]. Additionally, it exhibits negligible affinity for the rat alpha-2A adrenergic receptor (Ki > 1.00E+5 nM), indicating a degree of target selectivity [2].

Pathway MAO-B enzyme inhibition studies
Selectivity Review context vs. alpha-2A adrenergic receptor
Scaffold Patent-validated CETP inhibitor research

4-(Cyclopentylmethoxy)pyridin-2-amine vs. Alkoxy Analogs


Within the cycloalkylpyridin-2-amine scaffold, subtle modifications to the alkoxy substituent profoundly alter both target affinity and selectivity profiles. For instance, while 4-methoxypyridin-2-amine derivatives have been explored as nitric oxide synthase inhibitors [1], the cyclopentylmethoxy variant exhibits a distinct pharmacological fingerprint, demonstrating nanomolar inhibition of human MAO-B (IC50 = 115 nM) alongside minimal cross-reactivity with the alpha-2A adrenergic receptor (Ki > 100,000 nM) [2]. This pronounced selectivity window, defined by the size and lipophilicity of the cyclopentylmethyl group, is not shared by smaller alkoxy (e.g., methoxy or ethoxy) analogs, which may exhibit divergent off-target profiles. Therefore, substituting 4-(Cyclopentylmethoxy)pyridin-2-amine with a generic 4-alkoxypyridin-2-amine building block risks introducing undesired biological activity or losing the specific MAO-B inhibitory potency required for target engagement studies. The quantitative evidence below substantiates the necessity of procuring this exact compound for defined research applications.

Attribute
Target (Cyclopentylmethoxy)
Small Alkoxy Analogs (e.g., Methoxy)
MAO-B Interaction
Reported MAO-B pathway engagement
MAO-B affinity may differ; not primary interaction
Off-Target Profile
Selectivity context vs. alpha-2A may be specific to group size
Selectivity profile likely to shift with smaller substituents
Patent Context
Explicitly claimed as CETP inhibitor scaffold
Not covered by key CETP inhibitor patents

4-(Cyclopentylmethoxy)pyridin-2-amine: Pharmacological Comparison


MAO-B Inhibition vs. Selegiline

4-(Cyclopentylmethoxy)pyridin-2-amine inhibits human monoamine oxidase B (MAO-B) with an IC50 of 115 nM, as determined in a fluorescence spectrophotometry assay using kynuramine as a substrate [1]. For comparative context, the well-established MAO-B inhibitor selegiline (L-deprenyl) exhibits an IC50 of approximately 20-50 nM against human MAO-B under similar assay conditions [2]. This places the target compound as a moderately potent MAO-B inhibitor, roughly 2- to 6-fold less potent than selegiline, but within a comparable nanomolar range.

MAO-B Inhibition vs. Selegiline
Cross-study comparable
IC50 = 115 nM
vs. Selegiline IC50 = 20–50 nM (reported range)
Supports SAR comparator use; may offer reversible mechanism context
Assay: Fluorescence spectrophotometry, kynuramine substrate
Monoamine Oxidase B Neuroprotection Enzyme Inhibition

Selectivity vs. Alpha-2A Receptor

In a radioligand competitive binding assay using rat striatal tissue, 4-(Cyclopentylmethoxy)pyridin-2-amine displayed a Ki value exceeding 100,000 nM (>1.00E+5 nM) for the alpha-2A adrenergic receptor, indicating negligible binding affinity [1]. In contrast, its primary MAO-B target is engaged with an IC50 of 115 nM [1]. This yields a selectivity index (Ki,alpha-2A / IC50,MAO-B) of greater than 869, demonstrating a substantial window of selectivity for the intended target over this specific CNS off-target receptor.

Selectivity vs. Alpha-2A Receptor
Supporting evidence
Selectivity Index > 869
Ki (alpha-2A) > 100,000 nM; MAO-B IC50 = 115 nM
Supports selectivity window interpretation; may reduce off-target pharmacology risk in assays
Assay: Radioligand binding, rat striatal membranes
Selectivity Off-Target Effects Adrenergic Receptor

Patent-Validated CETP Scaffold

4-(Cyclopentylmethoxy)pyridin-2-amine is encompassed by the generic formula claimed in Dr. Reddy's Laboratories' patents (e.g., US20140256724, WO2013024358) describing cycloalkylpyridin-2-amines as cholesteryl ester-transfer protein (CETP) inhibitors [1]. While specific IC50 values for CETP inhibition by this exact compound are not publicly disclosed, its inclusion in the patent's Markush structure, which defines the cyclopentyl substituent as a preferred embodiment, positions it as a validated chemical lead within a therapeutic class. This is in contrast to many other 4-alkoxypyridin-2-amines that lack any documented association with this clinically relevant target.

Patent-Validated CETP Scaffold
Class-level inference
Covered by Markush structure
US20140256724 / WO2013024358 claim scope
Supports patent-validated scaffold identity for CETP research
Specific CETP IC50 not publicly disclosed
CETP Inhibition Cardiovascular Lipid Metabolism

4-(Cyclopentylmethoxy)pyridin-2-amine: Research & Procurement Applications


Neuroscience: MAO-B Inhibitor Probe

The compound's moderate MAO-B inhibition (IC50 = 115 nM) and high selectivity over the alpha-2A adrenergic receptor (Ki > 100,000 nM) make it a valuable chemical probe for dissecting MAO-B's role in neurological models, particularly where avoiding adrenergic off-target effects is critical. It can serve as a comparator to selegiline in studies of dopamine metabolism or neuroprotection, offering a reversible and potentially cleaner pharmacological profile [1].

Cardiovascular CETP Lead Optimization

Given its inclusion in Dr. Reddy's CETP inhibitor patent family, this compound is a strategic starting point for medicinal chemistry campaigns aimed at developing novel therapies for dyslipidemia and atherosclerosis. Researchers can use it as a scaffold to synthesize analogs, explore structure-activity relationships around the cyclopentylmethoxy group, and optimize for improved CETP inhibitory potency and pharmacokinetic properties [2].

PROTAC Building Block for MAO-B Degradation

The compound's demonstrated target engagement (MAO-B) and favorable selectivity profile suggest its utility as a ligand for designing proteolysis-targeting chimeras (PROTACs) or other bifunctional degraders. Its 2-aminopyridine handle offers a tractable synthetic point for linker attachment, enabling the creation of novel chemical tools to study MAO-B degradation in cellular models of Parkinson's disease [1].

Application
Selection Property
Validation Focus
MAO-B Probe for Pathway Studies
Reported selectivity vs. alpha-2A receptor
Confirm MAO-B target engagement in model
CETP Inhibitor Scaffold Research
Patent-validated Markush structure
Verify CETP inhibitory activity in assay
PROTAC Ligand for MAO-B Degradation
Synthetic handle at 2-amine position
Validate linker chemistry and degradation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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